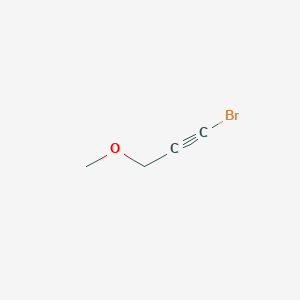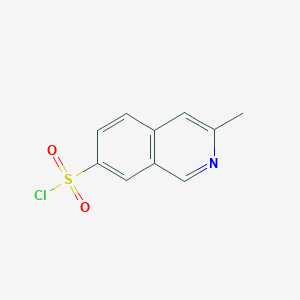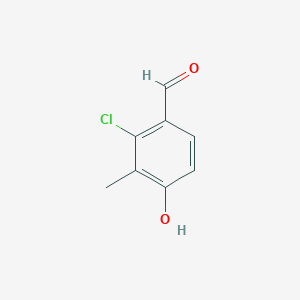
N-Cycloheptyl-N-phenylmethanediimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cycloheptyl-N-phenylmethanediimine is an organic compound characterized by the presence of a cycloheptyl group and a phenyl group attached to a methanediimine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cycloheptyl-N-phenylmethanediimine typically involves the reaction of cycloheptylamine with benzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is usually heated to a moderate temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation or chromatography, ensures the isolation of high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
N-Cycloheptyl-N-phenylmethanediimine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group, resulting in the formation of N-cycloheptyl-N-phenylmethanamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of this compound oxides.
Reduction: Formation of N-cycloheptyl-N-phenylmethanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-Cycloheptyl-N-phenylmethanediimine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-Cycloheptyl-N-phenylmethanediimine involves its interaction with molecular targets through the imine group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This interaction can affect various biochemical pathways and cellular processes, contributing to its observed biological effects.
類似化合物との比較
Similar Compounds
N-Cyclohexyl-N-phenylmethanediimine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
N-Methyl-N-phenylmethanediimine: Contains a methyl group instead of a cycloheptyl group.
N-Cycloheptyl-N-methylmethanediimine: Features a methyl group in place of the phenyl group.
Uniqueness
N-Cycloheptyl-N-phenylmethanediimine is unique due to the presence of both a cycloheptyl and a phenyl group, which imparts distinct steric and electronic properties. These features can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C14H18N2 |
|---|---|
分子量 |
214.31 g/mol |
InChI |
InChI=1S/C14H18N2/c1-2-5-9-13(8-4-1)15-12-16-14-10-6-3-7-11-14/h3,6-7,10-11,13H,1-2,4-5,8-9H2 |
InChIキー |
LZZBGBZRQLNBPM-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)N=C=NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12091596.png)






![3-Butyl-1,1,2-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B12091648.png)
![7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12091655.png)
![Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl-](/img/structure/B12091662.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid](/img/structure/B12091666.png)


![Dichloro[rel-[N(S)]-N-[2-[(R)-phenylthio-kappaS]ethyl]-[1-pyrrolidineethanamine-kappaNN1,kappaN1](triphenylphosphine)ruthenium(II)](/img/structure/B12091694.png)
